Cas no 1286722-13-1 (N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide)

N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with an acetamide and aryl substituents. Its molecular structure incorporates both aromatic and heterocyclic components, contributing to potential applications in medicinal chemistry and material science. The presence of the thiadiazole ring enhances stability and reactivity, while the ethylphenyl and methylphenyl groups offer tunable steric and electronic properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules or functional materials. Its well-defined structure allows for precise modifications, making it valuable for research in drug discovery and organic synthesis.
N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide structure
1286722-13-1 structure
Product name:N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide
CAS No:1286722-13-1
MF:C20H22N4OS
MW:366.479882717133
CID:6444762

N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide
    • N-[(4-ethylphenyl)methyl]-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
    • Inchi: 1S/C20H22N4OS/c1-3-15-8-10-16(11-9-15)13-21-18(25)12-19-23-24-20(26-19)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24)
    • InChI Key: GPPCIVKVKIOYFD-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(CC)C=C1)(=O)CC1=NN=C(NC2=CC=CC=C2C)S1

N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-4932-3mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
3mg
$63.0 2023-09-10
Life Chemicals
F3407-4932-5μmol
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-4932-5mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
5mg
$69.0 2023-09-10
Life Chemicals
F3407-4932-10μmol
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-4932-2mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
2mg
$59.0 2023-09-10
Life Chemicals
F3407-4932-10mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
10mg
$79.0 2023-09-10
Life Chemicals
F3407-4932-4mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
4mg
$66.0 2023-09-10
Life Chemicals
F3407-4932-2μmol
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4932-1mg
N-[(4-ethylphenyl)methyl]-2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
1286722-13-1
1mg
$54.0 2023-09-10

Additional information on N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide

Introduction to N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide (CAS No. 1286722-13-1)

N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1286722-13-1, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development. The molecular structure incorporates several key features, including a thiadiazole ring system, which is known for its broad spectrum of biological activities, and an amide functional group that enhances solubility and bioavailability.

The< strong>N-(4-ethylphenyl)methyl moiety in the compound contributes to its lipophilicity, which is a critical factor in determining the compound's ability to cross biological membranes. This aspect is particularly important in the context of drug design, as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the presence of a< strong>5-(2-methylphenyl)amino substituent introduces an aromatic amino group that can interact with various biological targets, potentially leading to therapeutic effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The thiadiazole core of N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide has been extensively studied for its potential role in inhibiting various enzymes and receptors involved in inflammatory and infectious diseases. For instance, studies have suggested that thiadiazole derivatives can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory potential, N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide has shown promise in preliminary studies as a scaffold for developing antimicrobial agents. The< strong>1,3,4-thiadiazole ring is a well-known pharmacophore in antimicrobial chemistry due to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The incorporation of the< strong>5-(2-methylphenyl)amino group further enhances the compound's antimicrobial activity by providing additional interactions with bacterial targets.

The amide functional group in the compound's structure also plays a crucial role in its pharmacological profile. Amides are known for their stability and bioavailability, making them favorable in drug design. The< strong>N-(4-ethylphenyl)methyl part of the amide linkage contributes to the compound's solubility in both aqueous and lipid environments, which is essential for effective drug delivery. This property is particularly relevant in formulations designed for oral administration or targeted delivery systems.

Ongoing research into N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide is focused on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Computational modeling techniques are being employed to identify potential modifications that could enhance the compound's efficacy while minimizing side effects. These efforts are part of a broader trend in pharmaceutical research toward developing drugs with improved target specificity and reduced toxicity.

The integration of machine learning algorithms into drug discovery processes has also accelerated the identification of novel compounds like N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide. These algorithms can analyze vast datasets to predict the biological activity of compounds based on their structural features. This approach has led to the discovery of several promising candidates that have advanced into preclinical testing phases. The< strong>CAS number 1286722-13-1 serves as a unique identifier for this compound within scientific literature and patent databases.

In conclusion, N-(4-ethylphenyl)methyl-2-{5-(2-methylphenyl)amino-1,3,4-thiadiazol-2-yl}acetamide represents an exciting development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound and similar derivatives, it is likely that additional patents will be filed protecting these discoveries from infringement by competitors.

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